molecular formula C9H6N2O3 B15241023 3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid

3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid

Cat. No.: B15241023
M. Wt: 190.16 g/mol
InChI Key: JJOLYHSDTHOKBP-UHFFFAOYSA-N
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Description

3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-A]pyridine core with formyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-A]pyridine core. Subsequent formylation and carboxylation steps introduce the formyl and carboxylic acid groups, respectively .

Industrial Production Methods

This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydrogen atoms on the imidazo[1,2-A]pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-A]pyridine-2-carboxylic acid
  • Imidazo[1,2-A]pyridine-6-carboxylic acid
  • Imidazo[1,2-A]pyridine-7-carboxylic acid
  • 5-Methyl-imidazo[1,2-A]pyridine-2-carboxylic acid

Uniqueness

3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide distinct reactivity and potential for diverse chemical modifications. This dual functionality is not commonly found in other imidazo[1,2-A]pyridine derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

3-formylimidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-5-6-4-10-8-7(9(13)14)2-1-3-11(6)8/h1-5H,(H,13,14)

InChI Key

JJOLYHSDTHOKBP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C(=O)O)C=O

Origin of Product

United States

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